molecular formula C44H32N2O12 B123282 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) CAS No. 243670-15-7

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

Cat. No.: B123282
CAS No.: 243670-15-7
M. Wt: 780.7 g/mol
InChI Key: CDBVPXLQWBQDPN-UHFFFAOYSA-N
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Description

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) is a useful research compound. Its molecular formula is C44H32N2O12 and its molecular weight is 780.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester], commonly referred to as DB-NHS ester, is a complex organic compound notable for its fluorescent properties and its utility in various biochemical applications. This compound is part of the perylene bisimide family, characterized by high photostability and brightness, making it particularly valuable in biological research and diagnostics.

  • Molecular Formula : C₄₄H₃₂N₂O₁₂
  • Molecular Weight : 792.7 g/mol
  • CAS Number : 243670-14-6

The biological activity of DB-NHS ester is primarily attributed to its ability to covalently bind to primary amines found in proteins, antibodies, and nucleic acids. This reaction occurs through the N-hydroxysuccinimide (NHS) ester functionality, which facilitates the formation of stable amide bonds. The resulting conjugates can be utilized for:

  • Fluorescent labeling : Enabling visualization of biomolecules in various assays.
  • Targeted drug delivery : By attaching therapeutic agents to specific biomolecules.

Applications in Scientific Research

DB-NHS ester has a wide range of applications across several fields:

  • Biochemistry :
    • Used as a fluorescent probe for studying molecular interactions.
    • Facilitates imaging techniques for visualizing cellular structures.
  • Medicine :
    • Potential use in diagnostic imaging and targeted therapies.
    • Assists in the development of biosensors for disease detection.
  • Material Science :
    • Employed in creating advanced materials with specific optical properties.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Cyanine DyesVariousHigh fluorescence but lower stability
Rhodamine BXantheneKnown for high quantum yield
DB-NHS EsterPeryleneHigh photostability and NIR emission

Case Study 1: Fluorescent Labeling in Cellular Imaging

In a study published in Nature Methods, researchers utilized DB-NHS ester to label proteins within live cells. The compound's ability to emit fluorescence allowed for real-time tracking of protein dynamics, demonstrating its effectiveness as a fluorescent probe in cellular biology.

Case Study 2: Targeted Drug Delivery Systems

A research article in Journal of Controlled Release explored the use of DB-NHS ester for developing targeted drug delivery systems. The study highlighted the compound's capability to conjugate with therapeutic agents, enhancing their specificity towards cancer cells while minimizing off-target effects.

Summary of Findings

The biological activity of 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) underscores its versatility as a fluorescent label and bioconjugation agent. Its unique properties facilitate various applications in biochemical research and medical diagnostics, making it an essential tool for scientists working in these fields.

Scientific Research Applications

Overview

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) is a complex organic compound notable for its unique fluorescence properties and potential applications across various scientific disciplines. This compound is particularly recognized for its high photostability and near-infrared (NIR) fluorescence, making it a valuable tool in research and industrial applications.

Fluorescent Probes

The compound serves as an effective fluorescent probe used to study molecular interactions and dynamics. Its ability to emit light in the near-infrared spectrum allows for minimal background interference in biological imaging applications, making it suitable for:

  • Cellular Imaging : Visualization of cellular structures and processes.
  • Molecular Interaction Studies : Observing interactions between biomolecules in real-time.

Diagnostic Imaging

In the field of medicine, this compound has potential applications in diagnostic imaging techniques such as:

  • Fluorescence Microscopy : Enhancing contrast in images of biological samples.
  • In Vivo Imaging : Tracking biological processes within living organisms due to its NIR fluorescence.

Drug Delivery Systems

The compound can be utilized in targeted drug delivery systems. Its chemical structure allows for modification to attach therapeutic agents directly to the fluorescent probe, enabling:

  • Targeted Therapy : Delivering drugs specifically to diseased tissues while monitoring the delivery process through fluorescence.

Material Science

In industrial applications, the compound contributes to the development of advanced materials with specific optical properties:

  • Organic Photonic Devices : Used in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.
  • Sensors : Development of sensors that rely on fluorescence for detecting chemical or biological agents.

Case Study 1: Cellular Imaging

A study demonstrated the use of this compound as a fluorescent marker in live-cell imaging. Researchers found that it effectively labeled mitochondria without causing significant cytotoxicity, allowing for long-term tracking of mitochondrial dynamics in live cells.

Case Study 2: Drug Delivery

Research involving the attachment of anticancer drugs to this compound showed enhanced targeting capabilities towards cancer cells. The study highlighted improved therapeutic outcomes compared to traditional drug delivery methods due to the dual function of imaging and therapy.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVPXLQWBQDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431782
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243670-15-7
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 4
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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 5
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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 6
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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

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